(Z)-2-hydroxy-5-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzylidene group, a thioxothiazolidinone group, and a benzoic acid group. These groups suggest that the compound might have interesting chemical properties and potential applications in fields like medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzoic acid group could potentially undergo reactions like esterification or amidation .Scientific Research Applications
Synthesis and Biological Activity
One study focused on the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, demonstrating their antibacterial and antifungal activities. This research highlights the potential of such compounds in creating effective antimicrobial agents (Patel & Patel, 2010).
Supramolecular Structures
Research on the supramolecular structures of thioxothiazolidinones has provided insights into their hydrogen-bonded dimers, chains, and sheets, contributing to the understanding of their chemical behavior and potential applications in material science and molecular engineering (Delgado et al., 2005).
Antimicrobial Properties
A study synthesizing N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides showcased their in vitro antimicrobial activity, indicating their potential as antimicrobial agents (Frolov et al., 2017).
Fluorescence Properties
The synthesis of a new fluorescent compound for the selective determination of Co^2+ ions was investigated, highlighting the use of these compounds in the development of sensitive and selective fluorescent sensors (Rui-j, 2013).
Anticancer Activity
Another study evaluated the anticancer activity of 4-thiazolidinones containing the benzothiazole moiety, identifying compounds with significant activity against various cancer cell lines. This suggests a promising avenue for the development of new anticancer drugs (Havrylyuk et al., 2010).
Microwave-assisted Synthesis
The microwave-assisted synthesis of thiazolidine-2,4-diones and their evaluation as antimicrobial agents was explored, demonstrating an efficient method for producing these compounds with potential applications in fighting microbial resistance (Shukla, Pandey, & Chawla, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-hydroxy-5-[4-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7S2/c1-32-22(31)14-6-4-13(5-7-14)11-18-20(28)25(23(33)34-18)10-2-3-19(27)24-15-8-9-17(26)16(12-15)21(29)30/h4-9,11-12,26H,2-3,10H2,1H3,(H,24,27)(H,29,30)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKDSLFGQFCAY-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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